molecular formula C20H34O10Si B13416327 [(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate

Cat. No.: B13416327
M. Wt: 462.6 g/mol
InChI Key: RDLYSPHPIQHWLE-UJWQCDCRSA-N
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Description

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its multiple functional groups, including acetate and silyl ether groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate typically involves multiple steps, starting from simpler carbohydrate precursors. The process often includes the protection of hydroxyl groups, selective acetylation, and the introduction of the silyl ether group. Common reagents used in these steps include acetic anhydride, pyridine, and tert-butyl(dimethyl)silyl chloride. The reaction conditions usually involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into less reactive forms.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of specific functional groups with new ones.

Scientific Research Applications

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in carbohydrate chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including glycosides and other natural products.

    Medicine: Research into potential therapeutic applications includes the development of new drugs and drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which [(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate exerts its effects involves interactions with specific molecular targets and pathways. The acetate and silyl ether groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol]
  • [(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(hydroxysulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate]

Uniqueness

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both acetate and silyl ether groups allows for versatile chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C20H34O10Si

Molecular Weight

462.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate

InChI

InChI=1S/C20H34O10Si/c1-11(21)26-16-15(10-25-31(8,9)20(5,6)7)30-19(29-14(4)24)18(28-13(3)23)17(16)27-12(2)22/h15-19H,10H2,1-9H3/t15-,16-,17+,18-,19-/m1/s1

InChI Key

RDLYSPHPIQHWLE-UJWQCDCRSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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